REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]1[C:12](=[O:25])[N:13]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:14]=[C:15]([C:16]([OH:18])=O)[C:5]2=1.[NH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]1[C:12](=[O:25])[N:13]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:14]=[C:15]([C:16]([N:26]3[CH2:30][CH2:29][CH2:28][CH2:27]3)=[O:18])[C:5]2=1
|
Name
|
6-fluoro-9-methyl-1-oxo-2-phenyl-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C3=C(N(C2=CC1)C)C(N(C=C3C(=O)O)C3=CC=CC=C3)=O
|
Name
|
N,N'-carbonyldiimidazole
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 20 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C3=C(N(C2=CC1)C)C(N(C=C3C(=O)N3CCCC3)C3=CC=CC=C3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |